molecular formula C17H23BrN2O3 B2983609 tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate CAS No. 1286275-10-2

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2983609
CAS No.: 1286275-10-2
M. Wt: 383.286
InChI Key: UEOXMEZBSMHUDJ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate: is a synthetic compound that belongs to the class of carbamate derivatives. It has the molecular formula C17H23BrN2O3 and a molecular weight of 383.286 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a bromobenzoyl group and a tert-butyl carbamate moiety.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Reagent: Employed in various organic synthesis reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential pharmacological properties, including its interaction with biological targets.

    Drug Development: Used as a precursor in the development of new therapeutic agents.

Industry:

    Material Science: Utilized in the synthesis of materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It’s also recommended to keep away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzoyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: 1-(2-bromobenzoyl)piperidin-4-amine and carbon dioxide.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability, while the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

  • tert-Butyl 1-(2-chlorobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-iodobenzoyl)piperidin-4-ylcarbamate

Comparison:

  • Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the benzoyl group can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: The bromine atom in tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate provides unique electronic and steric effects, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromobenzoyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOXMEZBSMHUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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